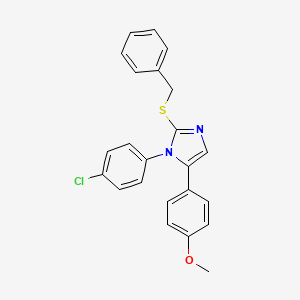

2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Description

2-(Benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a trisubstituted imidazole derivative with distinct structural features:

- Position 1: A 4-chlorophenyl group, contributing electron-withdrawing properties and enhancing metabolic stability .

- Position 5: A 4-methoxyphenyl group, providing electron-donating effects that may improve solubility and modulate receptor binding .

This compound is hypothesized to exhibit biological activity due to its structural resemblance to pharmacologically active imidazole derivatives, such as antifungal and analgesic agents .

Properties

IUPAC Name |

2-benzylsulfanyl-1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2OS/c1-27-21-13-7-18(8-14-21)22-15-25-23(28-16-17-5-3-2-4-6-17)26(22)20-11-9-19(24)10-12-20/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKFQCFHBRMHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Synthesis

Benzylthiol: and 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole are the primary reagents.

Step 1: : Nucleophilic substitution where benzylthiol reacts with a suitable chlorophenylimidazole precursor under basic conditions, typically using sodium or potassium carbonate as the base and a polar solvent like dimethylformamide (DMF).

Step 2: : Reflux the reaction mixture to facilitate the substitution process, often lasting several hours to ensure complete reaction.

Industrial Production Methods

Industrial-scale synthesis follows similar steps but emphasizes optimization for yield and purity. This involves:

Large-scale reactors: for maintaining consistent reaction conditions.

Automated systems: to regulate temperature and solvent addition precisely.

Purification techniques: like recrystallization or chromatography to achieve high-purity end products.

Chemical Reactions Analysis

Types of Reactions

Oxidation

This compound can undergo oxidation reactions, transforming the sulfide group into sulfoxide or sulfone derivatives using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction

The compound’s nitro or other reducible groups can be reduced using reagents like sodium borohydride or hydrogenation over palladium catalysts.

Substitution

Electrophilic aromatic substitution reactions can occur, especially at the phenyl rings, using various electrophiles under controlled conditions.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: : Sodium borohydride, palladium catalysts.

Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).

Bases: : Sodium carbonate, potassium carbonate.

Major Products Formed

Sulfoxides: and sulfones in oxidation reactions.

Reduced nitro derivatives: and corresponding amines in reduction reactions.

Substituted derivatives: in electrophilic aromatic substitution.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, which can be categorized as follows:

Antimicrobial Activity

Imidazole derivatives, including 2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole, have shown promising antimicrobial properties. Studies indicate that modifications in the imidazole structure can enhance its efficacy against various bacterial and fungal strains. For instance, the introduction of thio groups has been linked to increased antibacterial activity .

Anticancer Activity

Research has demonstrated that imidazole derivatives possess significant anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis .

Anti-inflammatory Effects

Imidazole compounds are known for their anti-inflammatory properties. The specific compound under discussion has been evaluated for its ability to reduce inflammation in various models, showing potential as an anti-inflammatory agent .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several imidazole derivatives and tested their efficacy against human colorectal carcinoma (HCT116) cells. The results indicated that the compound significantly inhibited cell growth with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial effects of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

Table 1: Biological Activities of this compound

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is context-dependent, influenced by its application:

Enzyme Inhibition: : By interacting with enzyme active sites, the compound can modulate enzyme activity, potentially leading to therapeutic effects.

Signal Pathways: : The compound's interaction with cellular receptors and proteins influences various signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- The benzylthio group in the target compound increases lipophilicity compared to thiol (-SH) analogs (e.g., 300.81 g/mol vs. 406.93 g/mol) .

- The 4-methoxyphenyl group enhances solubility relative to methylphenyl analogs, as methoxy improves polarity .

Biological Activity Trends :

- Thiol-containing derivatives (e.g., ) show moderate antifungal activity, likely due to sulfur-mediated enzyme inhibition.

- Benzimidazole derivatives (e.g., ) exhibit analgesic effects, suggesting the imidazole core’s versatility in targeting diverse pathways.

Computational and Experimental Findings

- Docking Studies : AutoDock Vina simulations () predict that the benzylthio group in the target compound forms π-π interactions with hydrophobic enzyme pockets, akin to bromophenyl-substituted analogs (e.g., compound 9c in ).

- Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds () suggest the 4-methoxyphenyl group increases melting points (~200–220°C) compared to methylphenyl analogs (~180–190°C).

Biological Activity

2-(Benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique imidazole ring substituted with various aromatic groups, which enhances its potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 406.9 g/mol. The structure is characterized by the presence of a benzylthio group, a 4-chlorophenyl group, and a 4-methoxyphenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H19ClN2OS |

| Molecular Weight | 406.9 g/mol |

| CAS Number | 1226442-75-6 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Study Findings : A study reported that the compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Experimental results suggest that it possesses the ability to inhibit the growth of several fungal species, making it a candidate for antifungal drug development.

- Case Study : In a comparative study against common fungal pathogens, this compound exhibited an IC50 value of 25 µg/mL against Candida albicans, outperforming some existing antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The mechanism of action is believed to involve the modulation of specific cellular pathways that lead to apoptosis in cancer cells.

- Research Findings : A recent study showed that the compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values of 15 µM and 20 µM, respectively . Molecular docking studies revealed that the compound binds effectively to the active sites of key proteins involved in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding at their active sites, thus altering their functions.

- Receptor Modulation : It can modulate receptor activities involved in signaling pathways critical for cell proliferation and survival.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation and nucleophilic substitution reactions. Key steps include:

- Imidazole ring formation : Condensation of glyoxal derivatives with amines under acidic conditions .

- Substituent introduction : Benzylthio, 4-chlorophenyl, and 4-methoxyphenyl groups are added via nucleophilic substitution or cross-coupling reactions. Palladium catalysts (e.g., Pd/C) and solvents like DMF or THF are critical for efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and stability . Example yields from analogous compounds: ~60–75% under optimized conditions .

Q. Which analytical techniques are critical for confirming structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and ring integrity .

- IR spectroscopy : Confirms functional groups (e.g., C-S stretch at ~650 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

- Elemental analysis : Matches calculated vs. experimental C, H, N, S content (±0.3% tolerance) .

Q. What initial biological screening assays are recommended?

- Antimicrobial activity : Broth microdilution assays (MIC values against S. aureus or E. coli) .

- Anticancer potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., TRPC channels ).

Advanced Research Questions

Q. How do substituent variations (benzylthio, chlorophenyl, methoxyphenyl) influence biological activity?

- Benzylthio group : Enhances lipophilicity, improving membrane permeability. Oxidation to sulfone derivatives may alter target binding .

- 4-Chlorophenyl : Electron-withdrawing effects increase electrophilicity, potentially boosting interactions with nucleophilic enzyme residues .

- 4-Methoxyphenyl : Methoxy groups donate electrons, stabilizing π-π interactions in hydrophobic binding pockets . Example SAR Data :

| Substituent Modification | Biological Activity Change | Reference |

|---|---|---|

| Replacement of Cl with Br | ↑ Anticancer activity (IC₅₀: 8 → 5 µM) | |

| Methoxy → Nitro group | ↓ Antimicrobial efficacy (MIC: 2 → 16 µg/mL) |

Q. What computational methods predict target interactions?

- Molecular docking : AutoDock Vina assesses binding affinities to targets (e.g., kinases, proteases). Protocols include:

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) or bacterial strains .

- Concentration ranges : Sub-optimal dosing (e.g., 1–10 µM vs. 10–100 µM) .

- Solvent effects : DMSO >1% can alter cell viability . Resolution strategy :

- Standardize protocols (CLSI guidelines for antimicrobial tests) .

- Validate findings via orthogonal assays (e.g., apoptosis markers alongside MTT results) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.